molecular formula C28H31ClN2O5 B11623735 4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

4-[4-(allyloxy)-3-methylbenzoyl]-5-(4-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11623735
M. Wt: 511.0 g/mol
InChI Key: IOXPJKJBSBUNOH-SHHOIMCASA-N
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Description

This compound, with the chemical formula C29H34N2O6 , is a complex molecule that combines various functional groups. It features an intriguing arrangement of aromatic rings, hydroxyl groups, and heterocyclic moieties. Let’s explore its synthesis, properties, and applications.

Preparation Methods

Synthetic Routes:

  • Allyloxylation and Benzoylation : The compound is synthesized by allyloxylation of a methylbenzene derivative, followed by benzoylation. The allyloxy group is introduced using allyl alcohol, and the benzoyl group is added via Friedel-Crafts acylation.
  • Hydroxylation : The hydroxyl group is incorporated through a selective hydroxylation reaction.
  • Morpholine Propylation : Propylation with morpholine provides the desired side chain.
  • Pyrrole Formation : The final step involves cyclization to form the pyrrole ring.

Industrial Production:

Industrial-scale production typically involves multistep processes, carefully optimized for yield and purity.

Chemical Reactions Analysis

Reactions:

  • Oxidation : The compound can undergo oxidation reactions, converting the hydroxyl group to a ketone or aldehyde.
  • Reduction : Reduction of the carbonyl group yields the corresponding alcohol.
  • Substitution : The chlorophenyl group can be substituted with other functional groups.
  • Base-Catalyzed Hydrolysis : The morpholine moiety can be hydrolyzed under basic conditions.

Common Reagents and Conditions:

  • Allyloxylation : Allyl alcohol, Lewis acid catalyst (e.g., AlCl3).
  • Benzoylation : Benzoyl chloride, Lewis acid catalyst.
  • Hydroxylation : Hydrogen peroxide (H2O2), catalytic base.
  • Morpholine Propylation : Propyl bromide, morpholine, base.
  • Pyrrole Formation : Acidic conditions (e.g., HCl).

Major Products:

The major product is the target compound itself, with the specified substitution pattern.

Scientific Research Applications

This compound finds applications in various fields:

  • Medicine : Investigated as a potential drug candidate due to its unique structure and potential biological activity.
  • Chemical Biology : Used as a probe to study cellular processes.
  • Materials Science : Explored for its optical and electronic properties.

Mechanism of Action

The compound likely interacts with specific molecular targets, affecting cellular pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While there are related molecules, this compound stands out due to its intricate structure and diverse functional groups.

Similar Compounds:

Properties

Molecular Formula

C28H31ClN2O5

Molecular Weight

511.0 g/mol

IUPAC Name

(4E)-5-(4-chlorophenyl)-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H31ClN2O5/c1-3-15-36-23-10-7-21(18-19(23)2)26(32)24-25(20-5-8-22(29)9-6-20)31(28(34)27(24)33)12-4-11-30-13-16-35-17-14-30/h3,5-10,18,25,32H,1,4,11-17H2,2H3/b26-24+

InChI Key

IOXPJKJBSBUNOH-SHHOIMCASA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)Cl)/O)OCC=C

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)Cl)O)OCC=C

Origin of Product

United States

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